3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is a complex organic compound with the molecular formula C12H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and an azetidine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid involves the reactivity of its functional groups:
tert-Butoxycarbonyl Group: The Boc group acts as a protecting group for amines, facilitating selective reactions at other sites.
Cyano Group: The cyano group can participate in nucleophilic addition and substitution reactions.
Azetidine Ring: The strained azetidine ring is reactive and can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}butanoic acid: Similar structure with an additional carbon in the side chain.
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}pentanoic acid: Similar structure with two additional carbons in the side chain.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoic acid is unique due to its specific combination of functional groups and the presence of the azetidine ring, which imparts distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-7-12(6-13,8-14)5-4-9(15)16/h4-5,7-8H2,1-3H3,(H,15,16) |
InChI Key |
GOQKSSDUKFWXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.